molecular formula C15H19NO3 B112605 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate CAS No. 41276-30-6

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

Cat. No.: B112605
CAS No.: 41276-30-6
M. Wt: 261.32 g/mol
InChI Key: ROSZJQBQGFBFSW-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6) is a piperidine derivative with a benzyl group at position 1, a ketone at position 4, and an ethyl ester at position 2. Its molecular formula is C₁₅H₁₉NO₃, with a molecular weight of 261.32 g/mol . The compound is typically stored under inert conditions (2–8°C) and is used in multicomponent reactions to synthesize heterocycles such as aminoazabicyclo[3.3.1]nonanones and hexahydropiperidines . Key hazards include skin/eye irritation and respiratory toxicity (H302, H315, H319, H332, H335) .

Properties

IUPAC Name

ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROSZJQBQGFBFSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10275984
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41276-30-6
Record name ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10275984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Solvent and Base Selection

Table 1: Impact of solvent and base on Step 1 efficiency

SolventBaseHalobutyrateTime (hr)Yield (%)
MethanolNa₂CO₃Bromo1098.6
TolueneK₂CO₃Chloro899.1
EthanolNaOHBromo1298.5

Methanol with Na₂CO₃ provides optimal balance between reaction rate and yield.

Cyclization Efficiency

Table 2: Base performance in Step 2

BaseSolventTemperatureYield (%)
NaOMeEthyl acetateReflux96.6
NaOEtTHFReflux97.5
KOtBuTolueneReflux88.0*

*Traditional method using tert-butoxide (KOtBu) shows lower yield due to side reactions.

Industrial Scalability and Process Economics

The patented method reduces production costs by:

  • Eliminating tert-butoxide bases ($$$ vs. $ for NaOMe).

  • Shortening reaction time (12 hrs vs. 24 hrs in traditional methods).

  • Minimizing waste through aqueous workup instead of multiple chromatographies.

Energy consumption: Reflux in methanol (65°C) requires 30% less energy than THF (66°C) or toluene (110°C).

Quality Control and Analytical Data

Purity Assessment

HPLC parameters:

  • Column: C18, 250 × 4.6 mm

  • Mobile phase: Acetonitrile/water (70:30)

  • Retention time: 6.8 min

Impurity profile:

  • <0.5% unreacted intermediate 2

  • No detectable N-benzyl glycine ethyl ester

Spectroscopic Confirmation

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1680 cm⁻¹ (ketone C=O).

  • ¹H NMR (400 MHz, D₂O): δ 1.25 (t, 3H, CH₂CH₃), 3.15–3.80 (m, 6H, piperidine and CH₂), 4.20 (q, 2H, OCH₂), 7.30–7.50 (m, 5H, Ar-H) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .

Scientific Research Applications

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the development of enzyme inhibitors and receptor agonists/antagonists.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 1-benzyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pathways involved typically include binding to active sites or allosteric sites on target proteins, leading to altered biological activity .

Comparison with Similar Compounds

Ethyl 1-Benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (CAS 1454-53-1)

  • Structure : Hydrochloride salt of the parent compound.
  • Molecular Weight : 297.78 g/mol (vs. 261.32 for free base) .
  • Reactivity: Used in pyrimidinone synthesis with formamidine acetate (61.4% yield under reflux conditions) , whereas the free base achieves 100% yield in enol tautomer formation .
  • Solubility : ~0.209 mg/mL in water, classified as "soluble" .
  • Toxicity : Shares similar hazard profiles (H315, H319, H335) but with enhanced stability due to salt formation .

Mthis compound Hydrochloride (CAS 3939-1-3)

  • Structure : Methyl ester analog; smaller ester group.
  • Applications: Demonstrates divergent reactivity in organocascade reactions. For example, it forms enantioselective products with trans-crotonaldehyde (45% yield, 7.3:1 er) .
  • Physicochemical Properties : Likely lower lipophilicity (logP) compared to the ethyl ester, affecting membrane permeability .

Ethyl 1-Benzylpiperidine-4-carboxylate (CAS 24228-40-8)

  • Structure : Lacks the 4-oxo group; ester at position 4 instead of 3.
  • Molecular Formula: C₁₅H₂₁NO₂ (vs. C₁₅H₁₉NO₃ for the target compound).
  • Reactivity : Reduced electrophilicity due to absence of the ketone, limiting its utility in Michael addition-triggered cascades .

Ethyl 1-Benzyl-3-oxopiperidine-4-carboxylate (CAS 39514-19-7)

  • Structure : Positional isomer with the ketone at position 3 instead of 4.
  • Hazards : Similar warnings (H302, H315, H317, H319, H335) but distinct reactivity due to altered carbonyl positioning .
  • Applications: Potential differences in nucleophilic attack sites compared to the 4-oxo derivative.

Ethyl 1-Benzyl-4-oxopyrrolidine-3-carboxylate (CAS 1027-35-6)

  • Structure : Pyrrolidine ring (5-membered) instead of piperidine.
  • Molecular Formula: C₁₄H₁₇NO₃.
  • Ring Strain : Increased strain in the 5-membered ring may enhance reactivity in cycloadditions but reduce conformational flexibility .

Comparative Data Table

Compound CAS Molecular Formula Key Functional Groups Yield in Synthesis Key Applications
This compound 41276-30-6 C₁₅H₁₉NO₃ 4-oxo, 3-ethyl ester 55–100% Heterocycle synthesis
Hydrochloride salt 1454-53-1 C₁₅H₂₀ClNO₃ 4-oxo, 3-ethyl ester, HCl salt 61.4% Pyrimidinone derivatives
Methyl ester hydrochloride 3939-1-3 C₁₄H₁₈ClNO₃ 4-oxo, 3-methyl ester, HCl salt 45% Enantioselective organocascades
Ethyl 1-benzylpiperidine-4-carboxylate 24228-40-8 C₁₅H₂₁NO₂ Piperidine-4-carboxylate N/A Intermediate in alkaloid synthesis
Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate 39514-19-7 C₁₅H₁₉NO₃ 3-oxo, 4-ethyl ester N/A Unreported, likely divergent reactivity
Pyrrolidine analog 1027-35-6 C₁₄H₁₇NO₃ 4-oxo, pyrrolidine ring N/A Probable use in strained ring systems

Key Research Findings

  • Reactivity Differences: The 4-oxo group in this compound enables Michael addition-initiated cascades, unlike its 3-oxo or non-ketone analogs .
  • Salt vs. Free Base : The hydrochloride salt (CAS 1454-53-1) offers improved stability but requires harsher reaction conditions (e.g., reflux with sodium methoxide) compared to the free base .
  • Ester Group Impact: Methyl esters (e.g., CAS 3939-1-3) show lower yields in organocascades than ethyl esters, possibly due to steric or electronic effects .

Biological Activity

Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (C15H19NO3) is an organic compound recognized for its diverse biological activities and significance in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by a piperidine ring with a benzyl group and an ethyl ester at the carboxylate position. Its unique structural features contribute to its reactivity and biological activity, making it a valuable compound in pharmaceutical research.

The compound's biological activity primarily revolves around its interactions with specific receptors and enzymes. Although the exact primary target is not well-documented, it is known to be involved in the synthesis of receptor agonists and antagonists, indicating potential roles in modulating neurotransmitter systems.

Biochemical Pathways

  • Enzyme Interactions : this compound can act as an enzyme inhibitor or activator, influencing metabolic pathways.
  • Cell Signaling : It may modulate cell signaling pathways, affecting gene expression and cellular metabolism.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Findings
AntimycobacterialIn vitro testingLow yield synthesis of derivatives showed enhanced activity against Mycobacterium tuberculosis (MTB).
AntibacterialIn vitro evaluationDerivatives exhibited superior Gram-positive activity compared to standard fluoroquinolone analogs.
Receptor Agonist SynthesisSynthetic chemistryUsed as a building block for synthesizing compounds targeting serotonin receptors.

Case Study 1: Antimycobacterial Activity

A study evaluated the synthesis of gemifloxacin derivatives from this compound. The derivatives demonstrated significant antimycobacterial activity with low toxicity profiles, suggesting potential therapeutic applications against resistant strains of MTB .

Case Study 2: Antibacterial Properties

Research focused on modifying the piperidine structure to enhance antibacterial properties against Gram-positive bacteria. The modifications led to compounds with improved lipophilicity and antimicrobial efficacy compared to existing treatments .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Metabolic Pathways : The compound is metabolized through various enzymatic reactions, influencing its bioavailability.
  • Toxicological Profile : Preliminary studies indicate low toxicity; however, detailed toxicological assessments are necessary for clinical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or multicomponent reactions. For example, a key intermediate involves the reaction of 1-benzyl-4-piperidone with ethyl chloroformate under basic conditions (e.g., NaH in THF). Yield optimization requires careful control of stoichiometry, temperature (0–5°C for exothermic steps), and inert atmosphere to prevent hydrolysis of the ester group .
  • Data : Hydrochloride salt derivatives (e.g., CAS 1454-53-1) are often isolated with ~95% purity after recrystallization from ethanol/water mixtures .

Q. How is the structural conformation of this compound validated in crystallographic studies?

  • Methodology : X-ray crystallography using programs like SHELXL (for refinement) and SHELXS (for structure solution) is employed. Key parameters include bond angles, torsion angles, and puckering coordinates (e.g., Cremer-Pople parameters for the piperidine ring) to quantify non-planar distortions .
  • Data : The piperidine ring typically exhibits a chair or twisted-boat conformation, with the benzyl group occupying an equatorial position to minimize steric strain .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid skin/eye contact. Spills should be contained with absorbent materials (e.g., vermiculite) and disposed of as hazardous waste. Avoid combustion sources due to potential CO/NOx emissions during decomposition .

Advanced Research Questions

Q. How does this compound participate in chemodivergent multicomponent reactions?

  • Methodology : In a Michael addition-initiated reaction with acrolein and amines, the compound acts as a nucleophile. The reaction pathway (bridged vs. fused polycycles) depends on the amine’s branching. For example:

  • Branched amines (e.g., iso-butylamine): Form bridged aminoazabicyclo[3.3.1]nonanones via intramolecular cyclization.
  • Linear amines (e.g., n-butylamine): Yield hexahydropiperidines through intermolecular aldol condensation.
  • Conditions : 4 Å molecular sieves in refluxing toluene (110°C, 12–24 h) .

Q. What analytical techniques resolve contradictions in stereochemical outcomes during its reactions?

  • Methodology : Combine NMR (e.g., 1H^{1}\text{H}-1H^{1}\text{H} NOESY for spatial proximity) with computational modeling (DFT calculations for transition-state analysis). For example, unexpected diastereomer ratios in cycloadditions may arise from competing chair vs. boat transition states, which are distinguishable via 13C^{13}\text{C} NMR chemical shifts of the carbonyl group .

Q. How do electronic effects of substituents on the benzyl group influence reactivity in catalytic hydrogenation?

  • Methodology : Substituent effects (e.g., electron-withdrawing -NO2_2 vs. electron-donating -OCH3_3) are studied using kinetic monitoring (HPLC or in-situ IR) under H2_2 (1–3 atm) with Pd/C catalysts. Hammett plots correlate σ values with reaction rates, revealing that electron-deficient benzyl groups accelerate hydrogenolysis of the N-benzyl bond by stabilizing the transition state .

Q. What strategies mitigate racemization during enantioselective synthesis of derivatives?

  • Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen-Mn complexes). For instance, kinetic resolution via lipase-catalyzed ester hydrolysis (e.g., CAL-B in phosphate buffer, pH 7) achieves >90% ee by selectively hydrolyzing one enantiomer .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and low temperatures to preserve ester functionality .
  • Characterization : Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm stereochemistry via X-ray or vibrational circular dichroism (VCD) .
  • Safety : Monitor thermal stability using DSC/TGA, as decomposition onset occurs at ~180°C .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Reactant of Route 2
Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate

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